molecular formula C11H8F6O4 B14782942 (2,5-Bis(trifluoromethoxy)phenyl)propanoic acid

(2,5-Bis(trifluoromethoxy)phenyl)propanoic acid

Cat. No.: B14782942
M. Wt: 318.17 g/mol
InChI Key: BTVZCBFOFYBYFX-UHFFFAOYSA-N
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Description

(2,5-Bis(trifluoromethoxy)phenyl)propanoic acid is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Bis(trifluoromethoxy)phenyl)propanoic acid typically involves the introduction of trifluoromethoxy groups onto a phenyl ring followed by the attachment of a propanoic acid group. One common method involves the use of trifluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and carboxylation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(2,5-Bis(trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(2,5-Bis(trifluoromethoxy)phenyl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,5-Bis(trifluoromethoxy)phenyl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(trifluoromethyl)hydrocinnamic acid: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.

    3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Another propanoic acid derivative with different substituents.

Uniqueness

(2,5-Bis(trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H8F6O4

Molecular Weight

318.17 g/mol

IUPAC Name

3-[2,5-bis(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C11H8F6O4/c12-10(13,14)20-7-2-3-8(21-11(15,16)17)6(5-7)1-4-9(18)19/h2-3,5H,1,4H2,(H,18,19)

InChI Key

BTVZCBFOFYBYFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCC(=O)O)OC(F)(F)F

Origin of Product

United States

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